

# desethylamodiaquine pharmacokinetic comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: N-Desethyl amodiaquine dihydrochloride

CAS No.: 79049-30-2

Cat. No.: S904130

Get Quote

## Desethylamodiaquine Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of DEAQ from human studies and animal models.

| Species / Population      | Matrix / Condition                          | T <sub>max</sub> (h) | C <sub>max</sub>   | t <sub>1/2</sub> (h) | AUC                      | Source / Context                              |
|---------------------------|---------------------------------------------|----------------------|--------------------|----------------------|--------------------------|-----------------------------------------------|
| Human (Adults & Children) | Whole blood / Uncomplicated malaria [1] [2] | ~72 (Median)         | 565 ng/mL (Median) | 196.4 (Median)       | 116,100 ng·h/mL (Median) | Artesunate-amodiaquine fixed-dose combination |
| Human (Pregnant women)    | Plasma / <i>P. vivax</i> malaria [3]        | Not specified        | ~0.33 μM*          | ~20.4*               | ~10.50 h·μM*             | Amodiaquine monotherapy                       |
| Mouse (A/J, Female)       | Plasma / Healthy [4]                        | 2.0 (Oral AQ)        | 1.1 μM (Oral AQ)   | 2.0 (Oral AQ)        | 7.313 h·μM (Oral AQ)     | Single oral dose of Amodiaquine               |

| Species / Population | Matrix / Condition   | T <sub>max</sub> (h) | C <sub>max</sub>         | t <sub>1/2</sub> (h) | AUC                | Source / Context                       |
|----------------------|----------------------|----------------------|--------------------------|----------------------|--------------------|----------------------------------------|
| Rabbit (NZW)         | Plasma / Healthy [4] | 4.0-5.3 (Oral AQ)    | ~0.34-0.51 μM* (Oral AQ) | ~18.5-20.4*          | ~10.50-13.89 h·μM* | Single intravenous dose of Amodiaquine |

Note: Values denoted with an asterisk (\*) are approximate conversions or estimates from the source data. T<sub>max</sub>: Time to maximum concentration; C<sub>max</sub>: Maximum concentration; t<sub>1/2</sub>: Elimination half-life; AUC: Area under the concentration-time curve.\*

## Experimental Methodologies

The pharmacokinetic data were generated using well-established analytical and clinical protocols.

## Analytical Methods

- **Sample Type:** Most studies used **plasma or whole blood** [4] [3] [1].
- **Detection Technique:** The primary method for quantifying DEAQ and its parent drug, amodiaquine, was **Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS)** [3] [1]. This technique offers high sensitivity and specificity.
- **Sample Processing:** Involved protein precipitation with acetonitrile followed by quantification. For whole blood analysis, a liquid-liquid extraction method was used to recover analytes from small-volume (20 μL) capillary blood samples [1].

## Study Designs

- **Human Clinical Studies:** Typically involve patients with uncomplicated malaria or healthy volunteers. Dosing follows the standard **3-day regimen** of amodiaquine (e.g., 10 mg base/kg/day), often in a fixed-dose combination with artesunate [5] [1]. Blood sampling is conducted intensively over several weeks to characterize the long elimination half-life of DEAQ [3].
- **Animal Studies:** Studies in mice and rabbits determine baseline PK parameters and toxicity. These often use **single-dose administrations** (oral or intravenous) with serial blood sampling to calculate fundamental parameters like clearance and volume of distribution [4].

## Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic transformation of amodiaquine and a generalized workflow for pharmacokinetic study.



Click to download full resolution via product page

## Key Insights for Researchers

- **DEAQ is the Primary Active Moiety:** The antimalarial activity of amodiaquine is largely attributed to DEAQ, which has a **significantly longer half-life** than the parent drug, ensuring sustained therapeutic effect [5] [3] [6].
- **Critical Covariates:** Body size and age significantly impact amodiaquine/DEAQ pharmacokinetics. **Infants and young children show higher drug exposure (AUC)** than adults, even after weight-based dosing, suggesting potential need for age-stratified dosing [1] [2] [7].
- **Cardiovascular Safety Profile:** Both amodiaquine and DEAQ cause **concentration-dependent decreases in heart rate and blood pressure, as well as QT interval prolongation** [8]. This is a key consideration in drug development and safety monitoring.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. profile of amodiaquine and its active metabolite... Pharmacokinetic [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic profile of amodiaquine and its active ... [malariajournal.biomedcentral.com]
3. Pharmacokinetics of Amodiaquine and ... [pmc.ncbi.nlm.nih.gov]
4. In Vivo Activity of Repurposed Amodiaquine as a Host- ... [pmc.ncbi.nlm.nih.gov]
5. Population pharmacokinetics of artesunate and amodiaquine in African... [malariajournal.biomedcentral.com]
6. Optimizing Amodiaquine Dosing in Nigeria... | Research Square [researchsquare.com]
7. (PDF) Population Pharmacokinetics of the Antimalarial Amodiaquine... [academia.edu]
8. Cardiovascular concentration–effect relationships of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [desethylamodiaquine pharmacokinetic comparison across species]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b904130#desethylamodiaquine-pharmacokinetic-comparison-across-species>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)